Naphthalen-1-yl diphenylcarbamate
CAS No.:
Cat. No.: VC16269241
Molecular Formula: C23H17NO2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17NO2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | naphthalen-1-yl N,N-diphenylcarbamate |
| Standard InChI | InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H |
| Standard InChI Key | JEDBJEJNRGSCFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
Naphthalen-1-yl diphenylcarbamate (C<sub>23</sub>H<sub>17</sub>NO<sub>2</sub>) features a naphthalen-1-yl group attached to a carbamate bridge (-O-C(=O)-N-), with two phenyl groups substituted on the nitrogen atom. The planar naphthalene system contributes to the compound’s aromatic stability, while the carbamate group introduces polarity and hydrogen-bonding potential.
Key Structural Features:
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Naphthalene Core: Provides rigidity and influences electronic properties through conjugation.
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Carbamate Functional Group: Enhances reactivity toward nucleophiles and electrophiles.
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Diphenyl Substitution: Modulates steric hindrance and electronic effects, impacting solubility and intermolecular interactions .
Spectroscopic Characterization
Experimental studies on analogous carbamates, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP), highlight the utility of spectroscopic methods:
Nuclear Magnetic Resonance (NMR):
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<sup>1</sup>H NMR: Aromatic protons of the naphthalene and phenyl groups resonate between δ 7.2–8.2 ppm, with splitting patterns reflecting substitution positions. The carbamate -NH proton typically appears as a broad singlet near δ 6.9–7.1 ppm .
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<sup>13</sup>C NMR: The carbonyl carbon (C=O) of the carbamate group is observed near δ 150–155 ppm, while aromatic carbons range from δ 115–135 ppm .
Infrared (IR) Spectroscopy:
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Strong absorption bands at ~1700 cm<sup>-1</sup> correspond to the C=O stretch of the carbamate group. N-H stretching vibrations appear as broad bands near ~3300 cm<sup>-1</sup> .
UV-Vis Spectroscopy:
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The naphthalene moiety contributes to absorption maxima in the 250–300 nm range due to π→π* transitions .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
Naphthalen-1-yl diphenylcarbamate can be synthesized via nucleophilic substitution or condensation reactions. A representative route involves:
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Reaction of Naphthalen-1-ol with Diphenylcarbamoyl Chloride:
Bases such as pyridine or triethylamine facilitate the elimination of HCl .
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Catalytic Approaches:
Green chemistry methods using deep eutectic solvents (DES) or ionic liquids (e.g., BMImCl) have been reported for similar carbamates, improving yields and reducing waste .
Optimization and Challenges
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Temperature and Solvent: Reactions typically proceed at 80–130°C in aprotic solvents like dimethyl carbonate or toluene .
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Catalyst Selection: Lewis acids (e.g., AlCl<sub>3</sub>) enhance electrophilic aromatic substitution, but may require stringent moisture control .
Physicochemical Properties
Physical Properties
Chemical Stability
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Hydrolytic Sensitivity: The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding naphthalen-1-ol and diphenylamine .
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Thermal Stability: Decomposes above 200°C with release of CO<sub>2</sub> and formation of aromatic byproducts .
Applications and Biological Relevance
Industrial Applications
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Polymer Stabilizers: Carbamates like Akardite analogs are used to stabilize nitrocellulose in propellants .
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Organic Synthesis Intermediates: Serve as precursors for ureas and heterocycles via rearrangement reactions .
Comparative Analysis with Analogous Compounds
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